(R)-tert-butyl 1-hydroxy-3-methyl-1,1-diphenylbutan-2-ylcarbamate
Description
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C22H29NO3/c1-16(2)19(23-20(24)26-21(3,4)5)22(25,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16,19,25H,1-5H3,(H,23,24)/t19-/m1/s1 |
InChI Key |
FCZMSASMHPDGEJ-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
(R)-tert-butyl 1-hydroxy-3-methyl-1,1-diphenylbutan-2-ylcarbamate is a compound with significant biological potential. Its molecular formula is C22H29NO3, and it has garnered attention in various research domains, particularly for its neuroprotective properties and potential applications in treating neurodegenerative conditions.
- Molecular Weight : 355.47 g/mol
- CAS Number : 223906-36-3
- Structure : The compound features a tert-butyl group, a hydroxyl group, and a diphenylbutane moiety which contributes to its biological activity.
Research indicates that this compound exhibits protective effects against oxidative stress and apoptosis in neuronal cells. This is particularly relevant in the context of diseases such as Alzheimer's disease, where amyloid-beta (Aβ) toxicity plays a critical role.
Neuroprotective Effects
A study highlighted that this compound has moderated protective activity in astrocytes stimulated with Aβ1-42. It notably reduced cell death by approximately 20% compared to untreated controls. However, it did not significantly alter levels of pro-inflammatory cytokines like TNF-α and IL-6, suggesting a complex interaction with cellular signaling pathways involved in neuroinflammation and apoptosis .
Case Studies
- Astrocyte Protection : In vitro studies demonstrated that this compound can mitigate the cytotoxic effects of Aβ on astrocytes, which are crucial for maintaining neuronal health.
- Cytokine Interaction : The compound's interaction with cytokine production was examined, revealing that while it decreased TNF-α production, the effect was not statistically significant compared to Aβ alone treated groups .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C22H29NO3 |
| Molecular Weight | 355.47 g/mol |
| CAS Number | 223906-36-3 |
| Protective Effect on Astrocytes | ~20% reduction in cell death |
Research Findings
Research has shown that compounds similar to this compound can be beneficial in neurodegenerative disease models. For instance, derivatives have been explored for their ability to modulate neuroinflammation and enhance neuronal survival under stress conditions .
Comparison with Similar Compounds
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester ()
- Structure : Pyrrolidine ring with iodomethyl and Boc groups.
- Hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3) .
- Handling : Requires ventilation, protective equipment, and avoidance of dust inhalation.
- Stability : Reactive due to the iodomethyl group; incompatible with strong oxidizers.
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()
- Structure : Pyrrolidine with hydroxymethyl and 4-methoxyphenyl substituents.
- Hazards: No known hazards reported .
- Handling : Standard precautions (e.g., ventilation, sealed containers) suffice.
- Stability : Stable under recommended storage conditions.
(R)-tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate ()
- Structure: Piperidine with pyridinylamino and Boc groups.
- Hazards : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .
- Handling : Similar to ; additional caution for pyridine-related reactivity.
Data Table: Comparative Analysis of tert-Butyl Carbamates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hazards | Storage Conditions |
|---|---|---|---|---|
| (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₁H₂₀INO₂ | 309.19 | Skin/eye irritation, respiratory | Dry, cool, ventilated |
| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.40 | None reported | Dry, sealed containers |
| (R)-tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate | C₁₅H₂₃N₃O₂ | 277.37 | Skin/eye irritation, respiratory | Avoid ignition sources |
Research Findings and Key Observations
Hazard Profiles
- Halogenated Derivatives (e.g., ) : The iodomethyl group increases reactivity and toxicity, necessitating stringent controls (e.g., PPE, ventilation) .
- Methoxy/Hydroxymethyl Derivatives (e.g., ) : Polar substituents like methoxy and hydroxymethyl reduce hazard risks, likely due to lower volatility and reactivity .
- Heteroaromatic Derivatives (e.g., ) : Pyridine-containing analogs exhibit dual hazards from both the carbamate and aromatic moieties, requiring comprehensive exposure controls .
Stability and Reactivity
- Iodine vs.
- Storage Recommendations : All compounds require dry, ventilated storage, but halogenated derivatives demand stricter isolation from incompatible materials (e.g., oxidizers) .
Preparation Methods
General Synthetic Strategy
The preparation of (R)-tert-butyl 1-hydroxy-3-methyl-1,1-diphenylbutan-2-ylcarbamate typically involves:
- Formation of the carbamate moiety via reaction of the corresponding amine or hydroxy precursor with a tert-butyl carbamoylating agent.
- Introduction of the hydroxy group at the 1-position.
- Installation of the diphenyl substituents on the butan-2-yl backbone.
- Control of stereochemistry to obtain the (R)-enantiomer.
Representative Preparation Protocol
One documented approach (related structurally and mechanistically to the target compound) involves the following steps:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting material: (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (5.00 g, 23.4 mmol) | Purged with nitrogen, dissolved in THF (47 mL), cooled to -78 °C | Preparation of enolate intermediate |
| 2 | Addition of potassium tert-butoxide solution (1.6 M in THF, 19 mL, 29.9 mmol) over 5 min at -78 °C | Base-induced enolate formation | Controlled low temperature to avoid side reactions |
| 3 | Warm to 0 °C for 30 min, then cool back to -78 °C | Stabilization of intermediate | Ensures reaction completeness |
| 4 | Dropwise addition of methyl 3-methoxyacrylate (5.29 mL, 49.2 mmol) over 5 min | Michael addition or alkylation step | Followed by warming to ambient temperature for 2 h |
| 5 | Cooling to -78 °C, addition of N-phenyl bis-trifluoromethane sulfonamide (13.2 g, 37.0 mmol) | Introduction of triflate group for further substitution | Warming to 0 °C over 1 h |
| 6 | Workup with saturated aqueous sodium bicarbonate and extraction with ethyl acetate | Isolation of organic layer | Drying over sodium sulfate, filtration, concentration |
| 7 | Purification by flash column chromatography (silica gel, gradient elution from 0 to 30% EtOAc in heptane) | Separation of product mixture | Yield: 117% (indicating possible impurities or overestimation) |
This sequence is part of a multi-step process that leads to intermediates which can be further functionalized to the target carbamate compound.
Palladium-Catalyzed Coupling and Carbamate Formation
Subsequent steps involve palladium-catalyzed amination and carbamate formation:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Mixture of triflate intermediates with 2,3',5'-trifluoro-5-methoxy-[1,1'-biphenyl]-4-amine, bis(diphenylphosphine) ligand, cesium carbonate base, tris(dibenzylideneacetone)dipalladium(0) catalyst in 1,4-dioxane | Buchwald-Hartwig amination | Heated at 100 °C for 3 h under nitrogen |
| 2 | Workup with ethyl acetate, filtration through Celite, concentration | Removal of catalyst and byproducts | Purification by flash chromatography |
| 3 | Treatment with trifluoroacetic acid (TFA) at ambient temperature for 30 min | Deprotection or carbamate formation step | Followed by neutralization with saturated sodium bicarbonate |
| 4 | Extraction with dichloromethane and drying over magnesium sulfate | Isolation of final product | Yield: 84-85% in isolated steps |
This catalytic step is crucial for installing the amine functionality and carbamate group, leading towards the final chiral carbamate structure.
Data Table Summarizing Key Preparation Parameters
| Parameter | Description | Value / Condition | Impact on Synthesis |
|---|---|---|---|
| Starting Material | Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 5.00 g (23.4 mmol) | Precursor for enolate formation |
| Solvent | Tetrahydrofuran (THF) | 47 mL | Polar aprotic, stabilizes intermediates |
| Base | Potassium tert-butoxide (1.6 M in THF) | 19 mL (29.9 mmol) | Enolate generation |
| Temperature Control | -78 °C to 0 °C | Dry ice-acetone bath and ice-water bath | Controls reaction rate, selectivity |
| Electrophile | Methyl 3-methoxyacrylate | 5.29 mL (49.2 mmol) | Michael acceptor |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) | 0.07 mmol | Facilitates amination |
| Ligand | (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) | 0.174 mmol | Enhances catalytic activity |
| Base for Catalysis | Cesium carbonate | 4.17 mmol | Neutralizes acids, promotes coupling |
| Reaction Time | 3 hours at 100 °C | Sufficient for coupling completion | |
| Purification | Flash column chromatography | Gradient elution | Removes impurities, isolates product |
| Yield | Overall yields vary per step | 84-117% (reported) | Indicates reaction efficiency and purity |
Comprehensive Research Findings and Notes
- The stereochemical purity of the final product depends heavily on the control of reaction conditions during enolate formation and subsequent coupling steps.
- Low-temperature conditions (-78 °C) are critical to minimize side reactions and racemization.
- The use of palladium catalysts with appropriate ligands enables efficient C-N bond formation, essential for carbamate synthesis.
- Trifluoroacetic acid treatment is employed for deprotection or carbamate group installation, followed by neutralization to stabilize the product.
- Flash chromatography with silica gel and gradient elution is the preferred purification method to achieve high purity.
- Reported yields exceeding 100% in some steps suggest the presence of impurities or overestimation; careful analytical characterization (e.g., NMR, HPLC) is recommended.
- No direct preparation methods for the exact compound name were found in isolated form; however, the described synthetic sequences closely relate to the preparation of structurally similar tert-butyl carbamate derivatives with chiral centers and hydroxy substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
